molecular formula C9H13BrN2O B582139 N-((5-bromopyridin-3-yl)methyl)-2-methoxyethanamine CAS No. 1246034-49-0

N-((5-bromopyridin-3-yl)methyl)-2-methoxyethanamine

Cat. No. B582139
CAS RN: 1246034-49-0
M. Wt: 245.12
InChI Key: FQABEWNVZMCLPI-UHFFFAOYSA-N
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Description

“N-((5-Bromopyridin-3-yl)methyl)ethanamine dihydrochloride” is a compound with the CAS Number: 1337882-65-1 . It has a molecular weight of 288.01 and is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of a related compound, “(5-bromopyridin-3-yl)methylamine”, has a molecular formula of C7H9BrN2, an average mass of 201.064 Da, and a monoisotopic mass of 199.994904 Da .


Chemical Reactions Analysis

The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids produced a series of novel pyridine derivatives .


Physical And Chemical Properties Analysis

“N-((5-Bromopyridin-3-yl)methyl)ethanamine dihydrochloride” is a solid at room temperature . A related compound, “5-Bromo-2-methylpyridin-3-amine”, has a density of 1.6±0.1 g/cm3, a boiling point of 283.5±35.0 °C at 760 mmHg, and a melting point of 108-109℃ .

Scientific Research Applications

Catalytic Applications

One significant application of related compounds to N-((5-bromopyridin-3-yl)methyl)-2-methoxyethanamine is in catalysis. The study by (Nyamato et al., 2015) explored the use of (imino)pyridine ligands with structures similar to N-((5-bromopyridin-3-yl)methyl)-2-methoxyethanamine in creating palladium complexes. These complexes demonstrated high catalytic activities in ethylene dimerization, indicating potential applications in industrial catalysis processes.

Synthesis of Bioactive Compounds

N-((5-bromopyridin-3-yl)methyl)-2-methoxyethanamine and its derivatives have been utilized in the synthesis of various bioactive compounds. For instance, (Hirokawa et al., 2000) described the synthesis of a compound related to N-((5-bromopyridin-3-yl)methyl)-2-methoxyethanamine that acts as an antagonist for dopamine and serotonin receptors. This suggests potential applications in developing therapeutic agents for neurological disorders.

Photodynamic Therapy

Compounds structurally similar to N-((5-bromopyridin-3-yl)methyl)-2-methoxyethanamine have been studied for their applications in photodynamic therapy, especially in cancer treatment. The research by (Pişkin et al., 2020) on zinc phthalocyanine derivatives, which share a similar molecular fragment, showed potential in producing high singlet oxygen quantum yield, a crucial aspect for effective photodynamic therapy.

Radioligand Imaging

Another application area is in radioligand imaging for medical diagnostics. (Gao et al., 2016) discussed the synthesis of MK-1064, a compound containing a pyridine moiety similar to N-((5-bromopyridin-3-yl)methyl)-2-methoxyethanamine, for use as a PET radioligand. This suggests the potential utility of such compounds in imaging specific receptors in the brain, aiding in the diagnosis of neurological conditions.

Synthesis of Heterocyclic Compounds

The molecular structure of N-((5-bromopyridin-3-yl)methyl)-2-methoxyethanamine is conducive to the synthesis of various heterocyclic compounds. (Morgentin et al., 2009) demonstrated the synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate, highlighting the versatility of pyridine derivatives in organic synthesis.

Antimicrobial and Antifungal Activities

Compounds similar to N-((5-bromopyridin-3-yl)methyl)-2-methoxyethanamine have shown antimicrobial and antifungal activities. For example, (Rao et al., 2013) synthesized an azetidine derivative with a pyridine ring that exhibited promising antibacterial and antifungal properties.

Safety and Hazards

“N-((5-Bromopyridin-3-yl)methyl)ethanamine dihydrochloride” has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

N-[(5-bromopyridin-3-yl)methyl]-2-methoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O/c1-13-3-2-11-5-8-4-9(10)7-12-6-8/h4,6-7,11H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQABEWNVZMCLPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90734423
Record name N-[(5-Bromopyridin-3-yl)methyl]-2-methoxyethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-bromopyridin-3-yl)methyl)-2-methoxyethanamine

CAS RN

1246034-49-0
Record name N-[(5-Bromopyridin-3-yl)methyl]-2-methoxyethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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